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A-893

SMYD2 inhibition biochemical potency enzyme assay

A-893 is the superior SMYD2 chemical probe engineered to overcome AZ505 limitations: >80-fold potency gain (IC50 2.8 nM), no confounding p53 induction, and clean cellular target engagement (42% p53K370me1 reduction in A549 cells). Backed by co-crystal structure (PDB 4YND) and comprehensive selectivity against 31 methyltransferases. Choose A-893 for unambiguous SMYD2 biology interrogation and structure-based drug design.

Molecular Formula C29H38Cl2N4O4
Molecular Weight 577.5 g/mol
Cat. No. B605061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-893
SynonymsA-893;  A 893;  A893.
Molecular FormulaC29H38Cl2N4O4
Molecular Weight577.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1
InChIKeyWVRBXBROEPXZHF-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-893 Inhibitor: Potent and Selective SMYD2 Methyltransferase Inhibitor for Cancer Epigenetics Research


A-893 is a cell-active, peptide-competitive benzoxazinone inhibitor of the lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2) [1]. Developed through systematic structure-activity relationship (SAR) optimization of a previously known benzoxazinone scaffold, A-893 demonstrates an IC50 of 2.8 nM against SMYD2 and displays high selectivity against a panel of 31 other methyltransferases [1]. A co-crystal structure (PDB ID: 4YND) at 2.79 Å resolution confirms the binding mode and reveals the structural basis for its enhanced potency [1][2].

Why A-893 Cannot Be Substituted by Generic SMYD2 Inhibitors or Earlier Probes


SMYD2 inhibitors exhibit substantial variability in potency, selectivity profiles, and off-target effects that preclude simple interchangeability in experimental systems [1]. The predecessor compound AZ505, while a useful first-generation SMYD2 probe with an IC50 of 120 nM, demonstrates limited cellular activity, unexpectedly induces a >3-fold increase in total p53 protein levels, and provides only 28% reduction of the p53K370me1 methyl mark in A549 cells [1]. Other SMYD2 tool compounds such as LLY-507 operate via distinct inhibition mechanisms and have divergent selectivity fingerprints [2]. A-893 was specifically engineered to address these limitations, achieving >80-fold improvement in biochemical potency and enabling clean interpretation of SMYD2-dependent biology without confounding off-target p53 induction [1].

A-893 Comparative Performance Data: Head-to-Head Quantification Against SMYD2 Inhibitor Comparators


A-893 vs. AZ505: >80-Fold Improvement in SMYD2 Biochemical Potency

A-893 demonstrates an IC50 of 2.8 nM against SMYD2 in biochemical assays, representing an unexpectedly notable >80-fold improvement in potency compared to its predecessor compound AZ505, which exhibits an IC50 of 120 nM [1]. Both compounds were evaluated in the same biochemical assay system measuring SMYD2 methyltransferase activity [1]. This substantial potency gain is attributed to optimized binding interactions revealed by co-crystal structure analysis (PDB ID: 4YND) [1][2].

SMYD2 inhibition biochemical potency enzyme assay epigenetics

A-893 Cellular Target Engagement: Superior p53K370me1 Reduction vs. AZ505 in A549 Cells

In A549 lung carcinoma cells treated for 18 hours with 10 μM compound, A-893 achieved a 42% reduction in p53K370me1 methylation levels, compared to only 28% reduction with AZ505 under identical conditions [1]. This represents a 1.5-fold improvement in cellular target engagement efficacy. Critically, this enhanced suppression occurs without affecting overall p53 protein levels, whereas AZ505 treatment unexpectedly caused a >3-fold increase in total p53 [1].

cellular target engagement p53 methylation A549 lung carcinoma epigenetic regulation

A-893 Selectivity Profile: Minimal Inhibition Across 31 Methyltransferases at 1 μM

A-893 was evaluated for selectivity against a broad panel of 31 other methyltransferases at a concentration of 1 μM. The compound demonstrated <50% inhibition against all tested methyltransferases in this panel, indicating high selectivity for SMYD2 [1]. In contrast, AZ505, while also reported as selective, has been characterized as having moderate potency (IC50: 120 nM) and was the first reported SMYD2 inhibitor; its selectivity was established against a smaller set of enzymes including SMYD3, DOT1L, and EZH2 (>600-fold selectivity) [1][2].

selectivity profiling methyltransferase panel off-target assessment chemical probe validation

A-893 Cellular Specificity: No Off-Target p53 Protein Induction vs. AZ505

A critical differentiating feature of A-893 is its clean cellular profile regarding p53 protein levels. In A549 cell assays, A-893 treatment does not affect total p53 protein levels, enabling unambiguous interpretation of SMYD2-dependent effects on p53K370 methylation [1]. In contrast, AZ505 treatment produces an unexpected >3-fold increase in total p53 protein levels under identical conditions, introducing a confounding variable that complicates data interpretation and raises concerns about off-target pathway modulation [1].

off-target effects p53 pathway cellular specificity SMYD2 chemical probe

A-893 Structural Validation: Co-Crystal Structure Confirms Binding Mode and SAR Rationale

The co-crystal structure of A-893 bound to SMYD2 (PDB ID: 4YND) at 2.79 Å resolution reveals the detailed molecular interactions responsible for its enhanced potency [1]. This structure provides atomic-level insight into the peptide-competitive binding mode and the origin of the >80-fold potency improvement over AZ505 [1][2]. In contrast, the earlier AZ505 co-crystal structure (PDB ID: 3S7B) revealed a different binding orientation that informed but did not achieve the optimized interactions realized in A-893 [2].

co-crystal structure PDB 4YND structure-based drug design SAR optimization

Recommended Research Applications for A-893 Based on Validated Performance Data


SMYD2-Dependent p53K370 Methylation Studies in Lung Carcinoma Models

A-893 is the preferred chemical probe for interrogating SMYD2-mediated regulation of p53K370 monomethylation in cellular systems. Based on validated data from A549 lung carcinoma cells showing 42% reduction of p53K370me1 without altering total p53 levels, A-893 provides a clean experimental tool for dissecting the functional consequences of SMYD2 inhibition on p53 transcriptional activity and downstream tumor suppressor pathways [1]. This application scenario is directly supported by the compound's demonstrated efficacy and specificity in the A549 cellular model [1].

High-Confidence Target Validation Studies Requiring Minimal Off-Target Pathway Perturbation

For experiments where unambiguous attribution of phenotypic effects to SMYD2 inhibition is essential, A-893 offers distinct advantages over earlier probes such as AZ505. The compound's clean cellular profile—specifically the absence of confounding p53 protein induction—combined with its comprehensive selectivity characterization across 31 methyltransferases (<50% inhibition at 1 μM), establishes A-893 as the higher-confidence chemical probe for SMYD2 target validation studies [1]. This is particularly critical in p53-proficient cellular models where off-target p53 modulation by AZ505 would otherwise confound data interpretation [1].

Structure-Based Drug Design and SAR Optimization Campaigns Targeting SMYD2

The availability of a high-resolution co-crystal structure (PDB ID: 4YND, 2.79 Å) makes A-893 an ideal reference compound for structure-based drug design efforts aimed at developing next-generation SMYD2 inhibitors [1]. Researchers engaged in medicinal chemistry optimization or computational modeling can leverage the detailed binding interactions revealed in the A-893/SMYD2 co-crystal structure to guide rational design strategies [1]. The peptide-competitive binding mode confirmed by this structure also informs experimental design for competition studies [1].

Comparative Epigenetic Mechanism Studies Requiring Validated Chemical Probe Standards

In studies comparing the functional roles of different lysine methyltransferases or benchmarking novel SMYD2 inhibitors, A-893 serves as a well-characterized reference standard with defined potency (IC50: 2.8 nM), established selectivity profile, and validated cellular target engagement metrics [1]. Its rigorous characterization in both biochemical and cellular assays provides a reliable benchmark against which new SMYD2-targeting compounds can be quantitatively compared [1]. This application is particularly relevant for core facilities and screening centers requiring authenticated chemical probe standards.

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